3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol
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Overview
Description
3-Methoxy-2,6-dioxabicyclo[321]octane-4,8-diol is a bicyclic acetal compound with the molecular formula C7H12O5 It is known for its unique structural features, which include a bicyclic ring system with oxygen atoms incorporated into the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol typically involves multiple steps starting from simpler organic molecules. One common method involves the use of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as a starting material. The synthetic route includes steps such as N-allylic substitution, Diels-Alder cyclization, and intramolecular ketalization . These reactions are often promoted by metal-organo relay catalysis involving palladium/phosphoric acid or palladium/halogen-bonding catalytic systems .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making it useful in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
Similar Compounds
2,7-Dioxabicyclo[3.2.1]octane: Another bicyclic acetal with a similar structure but different functional groups.
6,8-Dioxabicyclo[3.2.1]octane: Shares the bicyclic acetal core but has different substituents and reactivity.
Uniqueness
3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H12O5 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3 |
InChI Key |
LYLSUYCOHWVOFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Origin of Product |
United States |
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